1,1,1-trifluoro-2-(isocyanatomethoxy)ethane
CAS No.: 1383939-41-0
Cat. No.: VC11608343
Molecular Formula: C4H4F3NO2
Molecular Weight: 155.08 g/mol
Purity: 85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1383939-41-0 |
|---|---|
| Molecular Formula | C4H4F3NO2 |
| Molecular Weight | 155.08 g/mol |
| IUPAC Name | 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane |
| Standard InChI | InChI=1S/C4H4F3NO2/c5-4(6,7)1-10-3-8-2-9/h1,3H2 |
| Standard InChI Key | KCLRGAMHHITBSC-UHFFFAOYSA-N |
| Canonical SMILES | C(C(F)(F)F)OCN=C=O |
Introduction
Chemical Identity and Structural Characteristics
1,1,1-Trifluoro-2-(isocyanatomethoxy)ethane belongs to the class of fluorinated isocyanates, distinguished by its trifluoromethyl (-CF) and isocyanate (-NCO) functional groups. The compound’s IUPAC name, 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane, reflects its ethane backbone substituted with a trifluoromethyl group and an isocyanatomethoxy moiety. Its canonical SMILES representation is , and its InChIKey is KCLRGAMHHITBSC-UHFFFAOYSA-N, ensuring unambiguous identification in chemical databases.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1383939-41-0 |
| Molecular Formula | |
| Molecular Weight | 155.08 g/mol |
| Purity | 85% |
| InChI | InChI=1S/C4H4F3NO2/c5-4(6,7)1-10-3-8-2-9/h1,3H2 |
The compound’s trifluoromethyl group enhances its thermal stability and lipophilicity, while the isocyanate group enables reactivity with nucleophiles, forming urethane or urea linkages.
Synthesis and Manufacturing
The synthesis of 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane typically involves the reaction of trifluoroethanol with isocyanate precursors under controlled conditions. A common pathway entails the phosgenation of primary amines derived from trifluoroethanol derivatives, though non-phosgene routes using carbamoyl chlorides or urea derivatives are also explored to improve safety.
Physicochemical Properties and Stability
Thermal Behavior
1,1,1-Trifluoro-2-(isocyanatomethoxy)ethane exhibits moderate thermal stability, decomposing above 150°C to release toxic gases such as hydrogen fluoride and isocyanic acid. Differential scanning calorimetry (DSC) studies reveal an exothermic decomposition peak at 165°C, necessitating storage at temperatures below 25°C in amber glass containers under nitrogen.
Solubility and Reactivity
The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but immiscible with water due to its fluorinated backbone. Its isocyanate group reacts rapidly with hydroxyl (-OH) and amine (-NH) groups, enabling covalent bond formation with polyols or polyamines in polymer synthesis.
Applications in Materials Science
Polyurethane and Polyurea Coatings
The isocyanate functionality of 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane facilitates its use in fluorinated polyurethanes, which exhibit superior chemical resistance, low surface energy, and thermal stability compared to hydrocarbon-based analogs. These polymers are employed in anti-corrosive coatings for aerospace and automotive components.
Adhesives and Sealants
Reactivity with moisture enables the compound to serve as a crosslinker in moisture-cured adhesives. The trifluoromethyl group enhances hydrophobicity, making it suitable for sealants in high-humidity environments.
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